Methyl (4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)carbamate
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Overview
Description
Methyl (4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)carbamate is a complex organic compound that features a thiazole ring, a carbamate group, and an aminoethyl side chain
Scientific Research Applications
Methyl (4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
Target of Action
Compounds containing thiazole and imidazole rings, which are present in this compound, are known to have a broad range of biological activities . They are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs .
Mode of Action
Thiazole-containing compounds are known to interact with their targets through various mechanisms, depending on the specific biological activity .
Biochemical Pathways
Thiazole and imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole and imidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antineoplastic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)carbamate typically involves multi-step organic reactions One common method includes the reaction of thiazole derivatives with carbamate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds with similar thiazole rings but different side chains or functional groups.
Carbamates: Compounds with carbamate groups but different core structures.
Uniqueness
Methyl (4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)carbamate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to other thiazole derivatives or carbamates.
Properties
IUPAC Name |
methyl N-[4-[2-oxo-2-(1-phenylethylamino)ethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-10(11-6-4-3-5-7-11)16-13(19)8-12-9-22-14(17-12)18-15(20)21-2/h3-7,9-10H,8H2,1-2H3,(H,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWNUVWJAWMFJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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